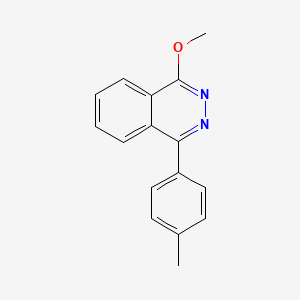

1-methoxy-4-(4-methylphenyl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methylphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19-2)18-17-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWTUFMSKRSCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322206 | |

| Record name | 1-methoxy-4-(4-methylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

364621-69-2 | |

| Record name | 1-methoxy-4-(4-methylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 4 4 Methylphenyl Phthalazine

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic approach to 1-methoxy-4-(4-methylphenyl)phthalazine reveals several logical disconnections, highlighting the key intermediates and precursor molecules required for its synthesis.

Identification of Key Synthons

The most strategic disconnections for this compound are at the C-O bond of the methoxy (B1213986) group and the C-C bond of the aryl substituent. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C1-OCH₃ bond suggests a nucleophilic substitution reaction. This identifies 1-chloro-4-(4-methylphenyl)phthalazine (B1598808) as a key intermediate and a methoxide (B1231860) source, such as sodium methoxide , as the reagent.

Pathway B: Further disconnection of the C4-Aryl bond in the chloro-intermediate points to a cross-coupling reaction. This identifies a 1,4-dihalophthalazine (e.g., 1,4-dichlorophthalazine) and a p-tolyl organometallic reagent (e.g., 4-methylphenylboronic acid) as the essential synthons.

An alternative approach involves constructing the substituted phthalazine (B143731) ring from an acyclic precursor, such as a suitably substituted 2-aroylbenzoic acid , which can be cyclized with hydrazine (B178648).

Synthesis of Halogenated Phthalazine Intermediates (e.g., 1-chlorophthalazines)

Halogenated phthalazines, particularly 1-chlorophthalazines, are versatile and crucial intermediates in the synthesis of functionalized phthalazine derivatives. guidechem.com The chlorine atom at the C1 position is an excellent leaving group, rendering the carbon susceptible to nucleophilic attack, which facilitates the introduction of various substituents.

The synthesis of the key intermediate, 1-chloro-4-(4-methylphenyl)phthalazine , typically begins with the corresponding phthalazinone. The general pathway is as follows:

Formation of the Phthalazinone: The precursor, 4-(4-methylphenyl)phthalazin-1(2H)-one , can be synthesized via the cyclocondensation of 2-(4-methylbenzoyl)benzoic acid with hydrazine hydrate (B1144303). longdom.orguminho.pt This reaction is a standard method for forming the phthalazinone core. longdom.orglongdom.org

Chlorination: The phthalazinone is then converted into the 1-chlorophthalazine (B19308) derivative. This is commonly achieved by heating the phthalazinone with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). researchcommons.orgnih.gov The reaction effectively replaces the carbonyl oxygen with a chlorine atom. A similar chlorination of a phthalhydrazide (B32825) with phosphorus oxychloride is also a known method. longdom.orglongdom.org

A related key starting material, 1,4-dichlorophthalazine , can be prepared from phthalhydrazide by treatment with phosphorus oxychloride. longdom.orgnih.gov This intermediate allows for sequential substitution reactions to introduce different groups at the C1 and C4 positions.

Preparation of Methoxy and Methylphenyl Precursors

The successful synthesis of the target molecule relies on the availability and preparation of the precursors that introduce the methoxy and methylphenyl moieties.

Methoxy Precursor (Sodium Methoxide): Sodium methoxide (CH₃ONa) is a strong base and a common nucleophile for introducing methoxy groups. wikipedia.org It is typically prepared by the carefully controlled reaction of metallic sodium with anhydrous methanol (B129727). wikipedia.org This reaction is highly exothermic and produces hydrogen gas, necessitating safety precautions like cooling with an ice bath. researchgate.net An alternative, safer route involves reacting sodium hydroxide (B78521) with anhydrous methanol in the presence of a desiccant.

Methylphenyl Precursor (4-Methylphenylboronic Acid): For cross-coupling strategies, 4-methylphenylboronic acid (or p-tolylboronic acid) is the most common reagent for introducing the 4-methylphenyl group. chemicalbook.com It is a commercially available white powder that is soluble in many organic solvents. biosynth.comchemspider.com It is a key component in the Suzuki-Miyaura coupling reaction. chemicalbook.com

Classical Synthetic Approaches and Modifications

The assembly of this compound can be accomplished through a combination of classical ring-forming reactions and modern cross-coupling techniques.

Cyclocondensation Reactions from Ortho-Disubstituted Benzenes

The foundational method for building the phthalazine heterocyclic system involves the condensation of an ortho-disubstituted benzene (B151609) with a hydrazine derivative. longdom.orgwikipedia.orgsciforum.net This approach establishes the core ring structure early in the synthetic sequence.

For the target molecule, the synthesis would start from an ortho-aroylbenzoic acid. The key steps are outlined in the table below.

| Step | Reaction | Starting Materials | Reagents | Product | Reference(s) |

| 1 | Friedel-Crafts Acylation | Phthalic anhydride, Toluene | AlCl₃ | 2-(4-methylbenzoyl)benzoic acid | longdom.org |

| 2 | Cyclocondensation | 2-(4-methylbenzoyl)benzoic acid | Hydrazine hydrate (N₂H₄·H₂O) | 4-(4-methylphenyl)phthalazin-1(2H)-one | longdom.orguminho.ptresearchgate.net |

Once the 4-(4-methylphenyl)phthalazin-1(2H)-one is formed, it is converted to the 1-chloro-4-(4-methylphenyl)phthalazine intermediate as described in section 2.1.2, which is then ready for the final methoxylation step.

Cross-Coupling Strategies for Aryl and Alkoxy Moiety Introduction

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netpreprints.org These methods are particularly useful for constructing highly substituted aromatic systems like the target molecule.

A plausible and efficient route starts with a commercially available di-halogenated phthalazine and proceeds with sequential cross-coupling and substitution reactions.

Suzuki Coupling for Aryl Moiety Introduction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organic halide and an organoboron compound, catalyzed by a palladium complex. preprints.orgyoutube.com In this context, it can be used to introduce the 4-methylphenyl group onto the phthalazine core. A typical reaction involves coupling 1,4-dichlorophthalazine with 4-methylphenylboronic acid . researchgate.net By carefully controlling the stoichiometry, a monosubstitution can be favored to produce 1-chloro-4-(4-methylphenyl)phthalazine .

| Parameter | Typical Conditions | Reference(s) |

| Catalyst | Palladium(0) or Palladium(II) complexes, e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ | youtube.comresearchgate.net |

| Ligand | Phosphine ligands (e.g., PPh₃, dppf) are often part of the catalyst complex | researchgate.net |

| Base | Inorganic bases such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ | youtube.comorgsyn.org |

| Solvent | Mixtures of an organic solvent and water, e.g., Dioxane/Water, Toluene/Water | youtube.com |

| Temperature | Often requires heating, sometimes with microwave irradiation for faster reaction | longdom.orgresearchgate.net |

Introduction of the Alkoxy Moiety

The final step is the introduction of the methoxy group at the C1 position.

Nucleophilic Aromatic Substitution (SₙAr): The most direct method is the displacement of the chloride from 1-chloro-4-(4-methylphenyl)phthalazine using sodium methoxide. derpharmachemica.com The electron-withdrawing nature of the phthalazine ring system activates the C1 position for nucleophilic attack, allowing the reaction to proceed under relatively mild conditions. A study on the analogous compound 1-chloro-4-(4-phenoxyphenyl)phthalazine showed that it reacts readily with sodium methoxide to yield the corresponding 1-methoxy derivative. derpharmachemica.com

Buchwald-Hartwig Etherification: While SₙAr is common, the palladium-catalyzed Buchwald-Hartwig amination is a well-established method for C-N bond formation, and its principles have been extended to C-O bond formation (etherification). organic-chemistry.orgwikipedia.orgyoutube.com This reaction would involve coupling 1-chloro-4-(4-methylphenyl)phthalazine with methanol in the presence of a palladium catalyst and a strong base. organic-chemistry.org This provides an alternative, albeit potentially more complex, route to the final product compared to the classical SₙAr reaction.

Nucleophilic Aromatic Substitution Reactions on the Phthalazine Ring

The phthalazine core is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. libretexts.orgnih.gov The SNAr mechanism typically proceeds in two steps: the nucleophile adds to the electron-deficient aryl halide to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), which is followed by the elimination of the halide ion. libretexts.org This pathway is favored by electron-withdrawing substituents that can stabilize the anionic intermediate. libretexts.orgnih.gov

The synthesis of this compound is a classic application of this reaction. The direct precursor for this transformation is 1-chloro-4-(4-methylphenyl)phthalazine. The chlorine atom at the 1-position serves as an excellent leaving group, readily displaced by a methoxide nucleophile.

A common route to obtain the necessary 1-chlorophthalazine precursor involves the chlorination of the corresponding phthalazin-1(2H)-one. Treatment of a 4-arylphthalazin-1(2H)-one with a dehydrating chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), effectively converts the carbonyl group into a chloro group. researchcommons.org For instance, the related compound 4-(4-methoxyphenyl)phthalazin-1(2H)-one is converted to 1-chloro-4-(4-methoxyphenyl)phthalazine (B2963341) using this method. researchcommons.org

Once the 1-chloro-4-(4-methylphenyl)phthalazine intermediate is synthesized, it can be reacted with sodium methoxide in a suitable solvent to yield the target product, this compound. A similar reaction has been documented for the synthesis of 1-methoxy-4-(4-phenoxyphenyl)phthalazine from 1-chloro-4-(4-phenoxyphenyl)phthalazine and sodium methoxide. The reaction of 1-chlorophthalazines with various nucleophiles is a versatile method for introducing a range of functional groups at the 1-position. researchcommons.orgnih.gov

| 1-Chlorophthalazine Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium methoxide | 1-Methoxy-4-(4-phenoxyphenyl)phthalazine | |

| 1-Chloro-4-(4-methoxyphenyl)phthalazine | Glycine | 5-(4-Methoxyphenyl)phthalazino[1,2-b]imidazoline-3-one | researchcommons.org |

| 1-Chloro-4-(4-methoxyphenyl)phthalazine | Hydrazine hydrate | 1-Hydrazinyl-4-(4-methoxyphenyl)phthalazine | researchcommons.org |

| 1-Chlorophthalazines | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamines | nih.gov |

Advanced Synthetic Strategies and Method Development

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the methods used. Recent developments have focused on green chemistry principles, continuous manufacturing, and precise control over reaction selectivity. nih.gov

Green Chemistry Principles in Synthesis (e.g., solvent-free, microwave-assisted)

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of phthalazine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with these principles. Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. arkat-usa.orgnih.govshd-pub.org.rs

The synthesis of phthalazine derivatives can be achieved efficiently under microwave conditions, which often allows for solvent-free reactions or the use of more environmentally benign solvents. nih.govnih.gov For example, a study on the synthesis of phthalazin-1-ol demonstrated that microwave-promoted synthesis not only accelerated the reaction but also favored the formation of the more thermodynamically stable phthalazin-1-ol tautomer over the phthalazin-1-one form. nih.gov This highlights the potential of microwave heating to influence product distribution in addition to enhancing reaction speed. The use of solvent-free, one-pot, multi-component reactions under microwave irradiation represents a highly efficient and environmentally friendly strategy for generating libraries of heterocyclic compounds. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | arkat-usa.orgnih.gov |

| Yield | Moderate to Good | Good to Excellent (often higher) | nih.gov |

| Solvent Use | Often requires organic solvents | Reduced solvent or solvent-free conditions possible | nih.gov |

| Purity | May require extensive purification | Often results in cleaner product profiles | arkat-usa.org |

Flow Chemistry and Continuous Synthesis Methods for Scale-Up

While specific literature on the flow chemistry synthesis of this compound is not prominent, the principles of continuous flow processing are highly applicable to the synthesis of phthalazines and other heterocyclic APIs. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and improved reproducibility. Furthermore, flow systems are readily automated and can be scaled up by extending operation time or by "numbering-up" (running multiple reactors in parallel), which facilitates industrial production.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of complex molecules like substituted phthalazines requires precise control over selectivity to ensure the desired isomer is formed.

Chemoselectivity : This is the ability to react with one functional group in the presence of others. In the synthesis of phthalazine derivatives, chemoselective alkylation is a key consideration. For example, the alkylation of 4-benzylphthalazin-1(2H)-one occurs selectively on the nitrogen atom rather than the oxygen atom, a result of the nitrogen being a stronger nucleophile in the system. nih.govnih.gov This N-regioselective reaction is crucial for building more complex structures from the phthalazinone core. nih.gov

Regioselectivity : This refers to the control of the position at which a reaction occurs. The synthesis of unsymmetrically substituted phthalazines requires regiocontrol. For instance, the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides provides a regioselective route to trisubstituted pyridazines, a related diazine heterocycle. rsc.org Similar strategic considerations are necessary for phthalazine synthesis to control the placement of substituents on the benzene and pyridazine (B1198779) portions of the scaffold, often dictated by the substitution pattern of the starting materials. nih.gov

Stereoselectivity : While this compound is an achiral molecule, stereoselectivity becomes critical when synthesizing its hydrogenated analogs, such as tetrahydrophthalazines. The development of methods to access these non-aromatic derivatives in a regio- and stereoselective manner is an ongoing challenge in synthetic chemistry, with radical cyclization being one approach to address this. researchgate.net

Derivatization Strategies for Phthalazine Scaffolds

The phthalazine scaffold is a versatile platform for the development of new chemical entities. Derivatization is often achieved through functional group interconversions on a pre-formed phthalazine core. nih.gov

Functional Group Interconversions on the Phthalazine Core

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. ub.edu This is particularly useful for late-stage modification of complex molecules. For the phthalazine core, several key interconversions are commonly employed.

A pivotal transformation is the conversion of a 4-substituted phthalazin-1(2H)-one into a 1-chlorophthalazine using reagents like POCl₃. researchcommons.org This FGI is strategically important as it activates the 1-position for a wide array of nucleophilic substitution reactions, enabling the introduction of alkoxy, amino, and other groups. researchcommons.orgnih.gov

Another example of FGI on the phthalazine core is the thionation of a phthalazinone. Reacting 4-(4-methoxyphenyl)phthalazin-1(2H)-one with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like xylene converts the carbonyl group into a thiocarbonyl, yielding the corresponding thiophthalazine. researchcommons.org The methoxy group on the phthalazine ring can also be a point for derivatization, for example, through demethylation to reveal a hydroxyl group, which can then be further functionalized.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Phthalazin-1(2H)-one (C=O) | POCl₃ / PCl₅ | 1-Chlorophthalazine (C-Cl) | researchcommons.org |

| 1-Chlorophthalazine (C-Cl) | NaN₃ | Tetrazolophthalazine | sciforum.net |

| Phthalazin-1(2H)-one (C=O) | P₄S₁₀ or Lawesson's Reagent | Phthalazine-1(2H)-thione (C=S) | researchcommons.org |

| Ester | Hydrazine Hydrate | Hydrazide | nih.govnih.govacs.org |

Introduction of Diverse Substituents at Other Positions

The functionalization of the this compound molecule at positions other than C1 and C4 primarily involves electrophilic aromatic substitution reactions on the fused benzene ring (positions C5, C6, C7, and C8) and on the pendant 4-methylphenyl (p-tolyl) group. The inherent reactivity and the directing effects of the existing substituents on the phthalazine core play a crucial role in determining the outcome of these reactions.

The phthalazine nucleus, being a diazine system, is generally electron-deficient, which can deactivate the fused benzene ring towards electrophilic attack. However, the methoxy group at C1 and the p-tolyl group at C4, both being electron-donating groups, can influence the regioselectivity of such substitutions. The methoxy group, a powerful activating group, and the alkyl (methyl) group on the phenyl ring are ortho-, para-directing. masterorganicchemistry.com This directing influence is a key consideration in predicting the site of substitution.

Detailed research findings on the specific functionalization of this compound are not extensively documented in publicly available literature. However, by examining the reactivity of related phthalazine and aromatic systems, we can infer the probable synthetic pathways.

Halogenation:

The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic rings of the phthalazine scaffold can be achieved through electrophilic halogenation. The reaction conditions would typically involve the use of a halogenating agent in the presence of a Lewis acid catalyst. The regioselectivity would be dictated by the electronic effects of the substituents. For instance, the activating methoxy and methyl groups would likely direct the incoming halogen to the ortho and para positions of their respective rings.

Nitration:

Nitration, another classic electrophilic aromatic substitution, can introduce a nitro group onto the aromatic systems. This is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation reactions. The placement of the nitro group would again be influenced by the directing effects of the existing methoxy and tolyl substituents.

Sulfonation:

Sulfonation of the phthalazine derivative can be accomplished using fuming sulfuric acid. This reaction introduces a sulfonic acid group, which can be a useful functional group for increasing water solubility or for further synthetic transformations.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on aromatic rings. wikipedia.org These reactions involve the use of an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org The electron-rich nature of the p-tolyl ring and the potential activation of the phthalazine's benzene ring by the methoxy group could make them susceptible to these types of reactions, leading to the introduction of various alkyl and acyl moieties.

The following table summarizes the potential electrophilic substitution reactions for the functionalization of the this compound scaffold at positions other than C1 and C4. It is important to note that these are predicted reactions based on general principles of organic chemistry, as specific literature examples for this exact compound are scarce.

| Reaction Type | Reagents and Conditions | Potential Position of Substitution | Introduced Substituent |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃) | Ortho/Para to methoxy and methyl groups | -Cl, -Br |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to methoxy and methyl groups | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | Ortho/Para to methoxy and methyl groups | -SO₃H |

| Friedel-Crafts Alkylation | R-X (Alkyl halide), Lewis Acid (e.g., AlCl₃) | Ortho/Para to methoxy and methyl groups | Alkyl group (R) |

| Friedel-Crafts Acylation | R-CO-X (Acyl halide), Lewis Acid (e.g., AlCl₃) | Ortho/Para to methoxy and methyl groups | Acyl group (R-CO-) |

Further research is required to experimentally validate these synthetic pathways and to fully characterize the resulting substituted derivatives of this compound. The development of such methodologies would significantly expand the chemical space accessible from this versatile heterocyclic core.

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4 4 Methylphenyl Phthalazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 1-methoxy-4-(4-methylphenyl)phthalazine, a comprehensive suite of NMR experiments would be required to confirm its constitution and stereochemistry.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum would provide crucial information on the number and environment of protons in the molecule. The aromatic region would be expected to be complex, showing signals for the protons on the phthalazine (B143731) ring system and the 4-methylphenyl (tolyl) group. The methoxy (B1213986) group would likely appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group of the tolyl substituent would also present as a singlet, usually further upfield.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The number of signals would confirm the molecular symmetry. The chemical shifts would be indicative of the carbon types (quaternary, CH, CH3). For instance, carbons attached to the electronegative nitrogen and oxygen atoms would resonate at lower fields.

While specific data for the target compound is not available, studies on related phthalazine derivatives provide expected chemical shift ranges. For example, in a related condensed phthalazine with a tolyl group, the methyl carbon appears around 21.1 ppm, and various aromatic carbons are observed between 118 and 156 ppm. ias.ac.in

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To definitively assign the ¹H and ¹³C NMR signals and to probe the molecule's three-dimensional structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J), establishing the connectivity of protons within the individual ring systems. For instance, it would allow for the tracing of the proton network within the phthalazine and tolyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY data is invaluable for determining the preferred conformation of the molecule, such as the relative orientation of the tolyl ring with respect to the phthalazine plane.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments and intermolecular packing. While no solid-state NMR studies have been reported for this compound, this technique would be the method of choice to investigate potential polymorphic forms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ekb.eg

Determination of Solid-State Molecular Structure and Geometry

A successful single-crystal X-ray analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles.

The planarity of the phthalazine ring system.

The dihedral angle between the phthalazine core and the appended tolyl ring, which would describe the molecular conformation in the solid state.

For a related compound, 1-benzoyl-4-(4-methylphenyl)phthalazine, the dihedral angle between the phthalazine ring and the tolyl ring was found to be 50.2(5)°. A similar non-planar arrangement would be anticipated for the title compound to minimize steric hindrance.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H...π)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the forces that govern the solid-state structure. Potential intermolecular interactions for this compound would include:

π-π stacking: The planar, electron-rich phthalazine and tolyl rings could engage in π-π stacking interactions, which are common in aromatic systems.

C-H...π interactions: The hydrogen atoms on the methyl group or the aromatic rings could interact with the electron clouds of adjacent aromatic systems.

In the crystal structure of 1-benzoyl-4-(4-methylphenyl)phthalazine, C-H···O, C—H···N, and C—H···π interactions were observed to stabilize the crystal packing. Similar interactions would be expected to play a role in the crystal lattice of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. The vibrational modes of this compound would be determined by the collective vibrations of its constituent atoms.

Characteristic Vibrational Modes and Functional Group Assignments

Although a specific, experimentally verified vibrational spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on the analysis of similar structures. For instance, studies on related phthalazine and aromatic compounds provide a basis for assigning the principal vibrational modes.

The IR spectrum of a related compound, 4-(4-methoxyphenyl)-1(2H)-phthalazinone, shows a characteristic C=N stretching vibration. For 1-chloro-4-substituted-phenyl-phthalazine derivatives, a band around 1665 cm⁻¹ is attributed to the C=N stretching mode, while the C-Cl stretch appears near 1075 cm⁻¹. researchcommons.org In the case of this compound, key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) and methoxy (-OCH₃) groups would exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the phthalazine ring and the C=C bonds of the aromatic rings are expected to appear in the 1650-1450 cm⁻¹ region. These are often coupled and give rise to a series of complex bands.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) would produce a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹.

Ring Vibrations: The skeletal vibrations of the phthalazine and phenyl rings would be present in the fingerprint region (below 1500 cm⁻¹).

Out-of-Plane C-H Bending: These vibrations, appearing in the 900-675 cm⁻¹ range, are diagnostic of the substitution pattern on the aromatic rings.

A hypothetical table of the most characteristic vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phthalazine & Phenyl Rings |

| Aliphatic C-H Stretch (asymmetric) | ~2960 | -CH₃ & -OCH₃ |

| Aliphatic C-H Stretch (symmetric) | ~2870 | -CH₃ & -OCH₃ |

| C=N Stretch | 1660 - 1630 | Phthalazine Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Phthalazine & Phenyl Rings |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Methoxy Group (Aryl-Alkyl Ether) |

| Symmetric C-O-C Stretch | 1075 - 1020 | Methoxy Group (Aryl-Alkyl Ether) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Substituted Benzene (B151609) and Phthalazine Rings |

This table is generated based on established group frequencies and data from related molecules. Actual values for this compound would require experimental measurement or high-level computational modeling.

Conformational Insights from Vibrational Data

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the p-tolyl group to the phthalazine ring. Different conformers, defined by the dihedral angle between the two aromatic systems, would likely have very similar energies. researchgate.net

Vibrational spectroscopy can offer insights into this conformational landscape. researchgate.net While the high-frequency vibrations are generally insensitive to conformational changes, low-frequency modes, such as torsional vibrations, are directly related to the rotational barriers between different conformers. mdpi.com A detailed analysis of the far-IR or Raman spectrum, often coupled with computational methods like Density Functional Theory (DFT), could potentially identify these low-energy torsional modes and allow for the estimation of the rotational energy barrier. mdpi.com The presence of multiple bands in the low-frequency region of the spectrum at different temperatures might suggest the co-existence of multiple conformers. nist.gov

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. The extended conjugation between the phthalazine and the p-tolyl rings would likely result in absorption at longer wavelengths compared to the individual, unsubstituted aromatic systems.

The methoxy group, being an electron-donating group, and the methyl group can cause a bathochromic (red) shift in the absorption maxima. Studies on related compounds, such as 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, show a maximum absorption wavelength (λmax) at 332 nm, which is attributed to intramolecular charge transfer. researchgate.net Similarly, porphyrins with methoxyphenyl substituents also exhibit characteristic absorption spectra. frontiersin.org

The expected electronic transitions and their hypothetical absorption maxima are summarized below.

| Electronic Transition | Probable Wavelength Range (nm) | Chromophore |

| π→π | 250 - 280 | Benzene-like transitions |

| π→π | 300 - 350 | Extended conjugation (Phthalazine-Phenyl system) |

| n→π* | > 350 (weak) | Heterocyclic nitrogen atoms |

This table is a hypothetical representation. The actual absorption maxima would need to be determined experimentally.

Emission Properties and Quantum Yields

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic heterocyclic compounds are known to be fluorescent. The emission properties, including the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf), are highly dependent on the molecular structure and the solvent environment. nih.gov

For instance, a related nicotinonitrile derivative with methoxyphenyl and chlorophenyl substituents exhibits strong blue fluorescence at 437 nm when excited at 332 nm. researchgate.net The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. nih.gov For many organic compounds, the quantum yield can vary significantly, from nearly zero to almost one, influenced by factors such as molecular rigidity and the presence of quenching groups. frontiersin.orgmdpi.com The methoxy group can sometimes enhance fluorescence quantum yield. mdpi.com Without experimental data, the specific emission wavelength and quantum yield for this compound cannot be definitively stated.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₆H₁₄N₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. Based on the structure, the following fragmentation pathways can be anticipated:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable cation [M-15]⁺.

Loss of a methoxy radical (•OCH₃): Resulting in the [M-31]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the [M-30]⁺• ion.

Cleavage of the C-N bonds in the phthalazine ring: This can lead to various fragment ions corresponding to the substituted benzene and pyridine (B92270) rings.

Formation of a tropylium (B1234903) ion: The tolyl group could rearrange to form the stable C₇H₇⁺ ion at m/z 91.

A hypothetical table of major fragment ions is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 250.1106 | [M]⁺• (Molecular Ion) |

| 235.0871 | [M - CH₃]⁺ |

| 221.0922 | [M - CHO]⁺ |

| 219.0760 | [M - OCH₃]⁺ |

| 117.0578 | [C₈H₇N]⁺• or related phthalazine ring fragments |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

The m/z values are calculated based on the exact masses of the most abundant isotopes and represent a hypothetical fragmentation pattern.

Exact Mass Determination and Elemental Composition

The determination of the exact mass and elemental composition of a compound is a fundamental step in its structural elucidation, providing a high degree of confidence in its molecular formula. This is typically achieved through high-resolution mass spectrometry (HRMS).

Based on its chemical structure, the molecular formula for this compound is determined to be C₁₆H₁₄N₂O. This formula allows for the calculation of the theoretical exact mass and the elemental composition of the molecule.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule. The elemental composition represents the percentage by mass of each element within the compound. The calculated values are presented in the interactive data table below.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄N₂O |

| Calculated Exact Mass | 250.11061 g/mol |

| Elemental Composition | |

| Carbon (C) | 76.78% |

| Hydrogen (H) | 5.64% |

| Nitrogen (N) | 11.19% |

| Oxygen (O) | 6.39% |

This precise data is invaluable for confirming the identity of a synthesized compound and for distinguishing it from other molecules with the same nominal mass.

Mechanistic Interpretation of Fragmentation Pathways

Electron impact (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. While a specific, published mass spectrum for this compound is not available in the reviewed literature, a mechanistic interpretation of its likely fragmentation pathways can be proposed based on the established principles of mass spectrometry and the known behavior of related phthalazine and aromatic ether compounds. raco.cat

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.

Proposed Key Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. nih.gov This would result in a stable, even-electron cation.

M⁺˙ → [M - CH₃]⁺ + •CH₃

Loss of Formaldehyde: Another characteristic fragmentation of aromatic methyl ethers involves the rearrangement and subsequent loss of formaldehyde (CH₂O). This often occurs after the initial loss of a hydrogen atom.

M⁺˙ → [M - H]⁺ → [M - H - CH₂O]⁺

Cleavage of the Phthalazine Ring: The phthalazine ring system itself is relatively stable; however, fragmentation can occur. A characteristic fragmentation of the phthalazine nucleus involves the loss of a molecule of nitrogen (N₂). This is often preceded or followed by other fragmentation steps.

Cleavage involving the Tolyl Group: The bond between the phthalazine ring and the 4-methylphenyl (tolyl) group can cleave. This could lead to the formation of a tolyl cation or a phthalazinyl radical, and vice versa.

Formation of the Tropylium Ion: The tolyl group can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common fragmentation for compounds containing a benzyl (B1604629) or tolyl moiety.

A plausible fragmentation scheme would likely involve an initial loss from the methoxy group, followed by cleavages of the phthalazine ring or the bond to the tolyl substituent. The relative abundance of the fragment ions would depend on their respective stabilities.

The following table summarizes the likely key fragment ions and their proposed origins.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Likely Neutral Loss |

| 250 | [C₁₆H₁₄N₂O]⁺˙ | (Molecular Ion) |

| 235 | [C₁₅H₁₁N₂O]⁺ | •CH₃ |

| 222 | [C₁₅H₁₄N₂]⁺˙ | CO |

| 194 | [C₁₄H₁₀N₂]⁺˙ | C₂H₄O |

| 129 | [C₈H₅N₂]⁺ | C₈H₉O |

| 91 | [C₇H₇]⁺ | C₉H₇N₂O |

It is crucial to emphasize that this interpretation is theoretical and based on established fragmentation patterns of similar compounds. Confirmation would require the acquisition and analysis of an experimental mass spectrum of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 4 4 Methylphenyl Phthalazine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Phthalazine (B143731) Rings

Electrophilic aromatic substitution (SEAr) on 1-methoxy-4-(4-methylphenyl)phthalazine is expected to be highly regioselective, influenced by the directing effects of the substituents on both the phenyl and phthalazine moieties. wikipedia.org The phthalazine ring system, similar to pyridine (B92270), is electron-deficient due to the electronegativity of the nitrogen atoms, making it generally resistant to electrophilic attack. ijrar.org

Conversely, the appended 4-methylphenyl (p-tolyl) group is activated towards electrophilic substitution. The methyl group is an activating, ortho-, para-director. libretexts.org Since the para position is already substituted (connecting to the phthalazine ring), electrophilic attack is predicted to occur at the ortho positions (C-3' and C-5') of the phenyl ring.

The methoxy (B1213986) group at the C-1 position of the phthalazine ring is a strong activating group; however, the deactivation of the heterocyclic ring system itself makes substitution on the phthalazine core less favorable than on the activated p-tolyl ring. libretexts.org

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reactant Ring/Group | Substituent Effect | Predicted Site of Attack | Rationale |

| 4-methylphenyl Ring | Activating (CH₃ group) | Ortho to the methyl group (C-3', C-5') | The methyl group increases electron density at the ortho and para positions, directing electrophiles to these sites. wikipedia.orglibretexts.org |

| Phthalazine Ring System | Deactivated (N atoms) | Unlikely | The electronegative nitrogen atoms withdraw electron density, making the ring less nucleophilic and resistant to electrophiles. ijrar.org |

Nucleophilic Substitution Reactions and Ring Transformations

The C-1 position of the phthalazine ring, bearing the methoxy group, is the primary site for nucleophilic substitution. The electron-withdrawing nature of the diazine system makes the C-1 carbon electrophilic and susceptible to attack by nucleophiles. While the methoxy group is not an ideal leaving group, its departure can be facilitated, particularly under acidic conditions where the ether oxygen can be protonated.

Studies on analogous systems, such as 1-chlorophthalazines, demonstrate the high reactivity of this position towards nucleophiles. For instance, 1-chloro-4-arylphthalazine derivatives readily react with nucleophiles like sodium ethoxide to yield the corresponding 1-ethoxy-phthalazine. researchcommons.orgnih.gov This suggests that this compound could undergo similar SNAr (Nucleophilic Aromatic Substitution) reactions with strong nucleophiles, leading to the displacement of the methoxide (B1231860) anion.

Common nucleophiles that could react at this position include amines, thiols, and alkoxides, leading to a variety of substituted phthalazine derivatives. nih.govchemguide.co.uk

Oxidation and Reduction Chemistry of the Phthalazine Core

The phthalazine core is susceptible to both oxidation and reduction, which can alter the heterocyclic structure.

Oxidation: Oxidation of the parent phthalazine with reagents like alkaline potassium permanganate (B83412) is known to cleave the benzene (B151609) ring, yielding a pyridazinedicarboxylic acid. wikipedia.org Milder oxidation, particularly enzymatic oxidation by molybdenum-containing enzymes like aldehyde oxidase, can lead to the hydroxylation of the phthalazine ring to form a phthalazinone. researchgate.net For the title compound, oxidation could potentially convert the C-1 methoxy group into a carbonyl, yielding 4-(4-methylphenyl)phthalazin-1(2H)-one.

Reduction: Reduction of the phthalazine nucleus is more drastic. Treatment with strong reducing agents like zinc and hydrochloric acid can lead to the reductive cleavage of the N-N bond and decomposition of the heterocyclic ring, forming products like orthoxylylene diamine. wikipedia.org Catalytic hydrogenation may selectively reduce the C=N bonds within the pyridazine (B1198779) portion of the molecule.

Cycloaddition Reactions Involving the Phthalazine Moiety

The phthalazine moiety can participate in various cycloaddition reactions, acting as a diene or a substrate for dipolar cycloadditions.

Diels-Alder Reactions: The pyridazine portion of the phthalazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. researchgate.net Computational studies show a clear regioselectivity favoring the attack at the pyridazine ring over the benzene ring, which is attributed to the lower aromaticity of the pyridazine subring. nih.gov These reactions often require harsh conditions or catalysis. researchgate.netnih.gov

[3+2] Dipolar Cycloadditions: Phthalazinium ylides, formed by the N-alkylation of the phthalazine ring followed by deprotonation, readily undergo [3+2] Huisgen dipolar cycloadditions with alkynes. mdpi.comnih.gov These reactions are an efficient method for synthesizing fused pyrrolophthalazine systems. The use of microwave or ultrasound irradiation has been shown to improve yields and selectivity compared to conventional heating. mdpi.comnih.gov

[3+3] Cycloadditions: Phthalazinium dicyanomethanides can also act as three-atom components in Lewis acid-catalyzed [3+3] cycloadditions with donor-acceptor cyclopropanes, affording complex polycyclic structures like pyrido[2,1-a]phthalazine derivatives. acs.org

Table 2: Summary of Cycloaddition Reactions of the Phthalazine Core

| Reaction Type | Role of Phthalazine | Reactant Partner | Product Type | Reference(s) |

| Inverse-Electron-Demand Diels-Alder | Diene | Anionic Dienophiles, Alkynes | Fused Bicyclic Adducts | researchgate.netnih.gov |

| [3+2] Dipolar Cycloaddition | Dipole Precursor (Ylide) | Alkynes (e.g., DMAD) | Pyrrolophthalazines | mdpi.comnih.gov |

| [3+3] Cycloaddition | Three-Atom Component | Cyclopropane 1,1-diesters | Pyrido[2,1-a]phthalazines | acs.org |

Transition Metal-Catalyzed Transformations

The phthalazine framework is an excellent scaffold for transition metal-catalyzed reactions, particularly C-H activation and functionalization. The nitrogen atoms of the phthalazine ring can act as directing groups, facilitating regioselective transformations. rsc.org

For this compound, a likely pathway involves the coordination of a transition metal (e.g., Rh, Ru, Pd) to one of the phthalazine nitrogens. rsc.orgresearchgate.net This coordination directs the catalyst to activate a C-H bond at the ortho-position of the 4-phenyl ring, forming a five-membered metallacycle intermediate. This intermediate can then react with various coupling partners, enabling reactions such as:

C-H Alkylation/Arylation: Coupling with alkenes or aryl halides. nih.gov

C-H Sulfonylation/Halogenation: Reaction with sulfonyl chlorides or halogen sources. researchgate.net

Annulation Reactions: Formation of new rings through reactions with alkynes or other unsaturated partners. rsc.org

These transformations provide a powerful strategy for the late-stage functionalization of the molecule, allowing for the synthesis of complex derivatives. rsc.orgnih.gov

Kinetic and Thermodynamic Aspects of Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, general principles can be applied to understand its reaction pathways.

The competition between different reactive sites (the phenyl ring, the phthalazine core, the C-1 methoxy group) is governed by the activation energies of the respective transition states. For example, in electrophilic substitution, the lower activation energy for attack on the activated p-tolyl ring makes it the kinetically favored pathway.

In some heterocyclic syntheses, reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For instance, studies on the formation of phthalazine-1,4-diones from hydrazines have shown that reaction conditions can selectively lead to either the 5-exo cyclization product (kinetic control) or the more stable 6-endo thermodynamic product. mdpi.com Similar control could potentially be exerted in transformations of the title compound. Thermodynamic parameters (ΔH‡, ΔS‡, ΔG‡) derived from temperature-dependent kinetic studies would be essential for fully understanding the reaction mechanisms and optimizing conditions for desired outcomes. academie-sciences.frnih.gov

Reaction Mechanism Elucidation via Isotopic Labeling and Intermediate Trapping

To definitively elucidate the mechanisms of the reactions described above, isotopic labeling experiments would be invaluable. scripps.edu

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium (e.g., on the tolyl ring or at specific positions on the phthalazine core) can help determine the exact site of attack in substitution or C-H activation reactions. The presence or absence of a kinetic isotope effect can also clarify whether C-H bond breaking is part of the rate-determining step.

¹³C and ¹⁵N Labeling: Incorporating ¹³C or ¹⁵N isotopes into the phthalazine skeleton would allow for the tracing of the atoms throughout a reaction sequence, particularly in complex ring transformations or cycloadditions. This can confirm the proposed connectivity in the final products.

Intermediate Trapping: In reactions proposed to proceed through unstable intermediates, such as the metallacycles in C-H activation or the cationic intermediates in SEAr, the addition of a trapping agent can provide evidence for their existence.

While no specific labeling studies on this compound are published, research on related N-heterocycles, such as 1,2,4-benzotriazine (B1219565) 1,4-dioxides, has successfully used isotopic labeling to unravel complex DNA damage mechanisms, demonstrating the power of this technique. nih.gov

Theoretical and Computational Chemistry Studies of 1 Methoxy 4 4 Methylphenyl Phthalazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Calculations for 1-methoxy-4-(4-methylphenyl)phthalazine are hypothetically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net

The electronic structure calculations that accompany geometry optimization provide a wealth of information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (phthalazine) | 1.32 | 118.5 | - |

| C-C (phthalazine) | 1.40 | 120.0 | - |

| C-O (methoxy) | 1.36 | - | - |

| O-CH3 (methoxy) | 1.42 | - | - |

| C-C (inter-ring) | 1.49 | - | - |

| Phthalazine-Methylphenyl | - | - | 55.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.orglibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalazine (B143731) ring system and the methoxy (B1213986) group, while the LUMO would likely be distributed over the entire phthalazine moiety. The calculated HOMO-LUMO energy gap would provide insights into the molecule's electronic transitions and its potential for charge transfer interactions. malayajournal.org

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show the most negative potential around the nitrogen atoms of the phthalazine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and methoxy groups would exhibit a positive potential.

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable single bonds in this compound, particularly the bond connecting the phthalazine core to the methylphenyl ring, allows for the existence of multiple conformations. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This analysis helps to identify the most stable conformer(s) and the energy barriers between different conformations. The results of such a study are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with its environment.

Prediction of Spectroscopic Parameters (NMR chemical shifts, UV-Vis absorption, IR vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. scielo.org.zanih.gov

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.commdpi.com These predicted shifts, when compared to experimental data, can aid in the definitive assignment of all signals in the NMR spectra. mdpi.com

UV-Vis Absorption : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. scielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net

IR Vibrational Frequencies : The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) spectrum. mu-varna.bgresearchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. scielo.org.za This aids in the interpretation of experimental IR spectra.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (methoxy protons) | 3.9 ppm |

| ¹³C NMR Chemical Shift (methoxy carbon) | 55.5 ppm |

| UV-Vis λ_max | 350 nm |

| IR Frequency (C-O stretch) | 1250 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions (e.g., with non-biological model systems)

While quantum chemical calculations typically model a molecule in the gas phase, molecular dynamics (MD) simulations can be used to study its behavior in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into how the solvent affects the conformation and dynamics of this compound. Furthermore, MD can be used to investigate intermolecular interactions with other non-biological model systems, which can be important for understanding its material properties or its behavior in various chemical contexts.

Reaction Pathway Elucidation and Transition State Analysis

Modern computational methods, particularly Density Functional Theory (DFT), are well-suited for mapping out reaction pathways. Such an analysis for the formation of this compound would involve calculating the geometries and energies of reactants, products, and all intervening species. The transition state, representing the highest energy barrier along the reaction coordinate, is of particular interest as it governs the kinetics of the reaction.

A hypothetical reaction pathway for a related synthesis might involve the cyclization of a precursor molecule. Computational analysis would pinpoint the bond formations and breakages that occur during this process. The transition state for such a step would be characterized by a unique geometry where the critical bonds are partially formed and broken. Frequency calculations are essential to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a comprehensive analysis, various computational models and basis sets would be employed to ensure the reliability of the calculated energies and geometries. The inclusion of solvent effects, often through continuum solvation models, is also critical for accurately representing reaction conditions. The data generated from these calculations, such as activation energies and reaction enthalpies, would be compiled to construct a detailed energy profile of the reaction.

Table 1: Hypothetical Transition State Analysis Data for a Key Reaction Step

| Parameter | Value |

| Computational Method | B3LYP/6-31G(d) |

| Solvent Model | PCM (Methanol) |

| Activation Energy (kcal/mol) | 25.4 |

| Imaginary Frequency (cm⁻¹) | -350.2i |

| Key Bond Distance 1 (Å) | 1.85 |

| Key Bond Distance 2 (Å) | 2.10 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a computational study of a reaction transition state.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. mdpi.com These models establish a mathematical relationship between molecular descriptors and a specific property. For this compound, QSPR models could be developed to predict a range of non-biological properties such as boiling point, melting point, solubility, and chromatographic retention times.

The development of a QSPR model begins with the calculation of a large number of molecular descriptors for a set of related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a series of phthalazine derivatives, these descriptors would capture the structural variations within the dataset.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the experimental property of interest. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques.

While a specific QSPR study focused on the physicochemical properties of this compound has not been identified in the literature, the general applicability of this methodology is well-established. nih.gov A hypothetical QSPR model for predicting the melting point of substituted phthalazines might include descriptors related to molecular size, shape, and polarity.

Table 2: Example of Descriptors Used in a Hypothetical QSPR Model for Melting Point Prediction of Phthalazine Derivatives

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Polar Surface Area (PSA) | The sum of the van der Waals surface areas of polar atoms. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

Note: This table provides examples of descriptors that could be relevant in a QSPR model for predicting physicochemical properties.

By applying such validated QSPR models, the physicochemical properties of novel phthalazine derivatives, including this compound, could be estimated without the need for experimental synthesis and measurement, thereby accelerating the materials design and discovery process.

Applications of 1 Methoxy 4 4 Methylphenyl Phthalazine in Non Biological Fields

Materials Science and Optoelectronics

There is no specific information available in the scientific literature regarding the application of 1-methoxy-4-(4-methylphenyl)phthalazine in materials science and optoelectronics.

Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)

No published studies were found that detail the luminescent properties of this compound or its use in Organic Light-Emitting Diodes (OLEDs).

Charge Transport Characteristics in Organic Electronics

Research on the charge transport characteristics of this compound for applications in organic electronics has not been reported in the available literature.

Polymer and Supramolecular Chemistry Applications

While phthalazine (B143731) derivatives, in general, have been explored in polymer and supramolecular chemistry, there are no specific studies detailing the incorporation or application of this compound in these areas.

Catalysis

The catalytic applications of this compound have not been a subject of focused research according to the available scientific literature.

Ligand Design in Metal-Catalyzed Reactions

There are no specific reports on the use of this compound as a ligand in metal-catalyzed reactions.

Organocatalytic Activity of the Phthalazine Core

While the organocatalytic potential of the phthalazine core is a subject of broader chemical research, no studies have been found that specifically investigate this activity for this compound.

Analytical Chemistry and Sensing

Detailed research findings concerning the use of this compound as a fluorescent probe for non-biological chemical detection or as a chromatography standard are not available in the public domain. While the broader class of phthalazine compounds has been investigated for various applications, including as chemosensors, this specific information does not extend to the subject compound.

Fluorescent Probes for Chemical Detection (for non-biological analytes)

There is no available data detailing the use of this compound as a fluorescent probe for the detection of non-biological analytes. The photophysical properties, such as quantum yield, excitation/emission spectra, and solvatochromic effects, which are essential for characterizing a fluorescent probe, have not been reported for this specific compound in the context of sensing applications. Consequently, no data tables on its performance, selectivity, or sensitivity for any non-biological analytes can be provided.

Use as Chromatography Standards or Reference Materials

No information was found to suggest that this compound is used as a chromatography standard or reference material. Its synthesis and purification are documented in chemical databases, but its certification or application as a standard for analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is not mentioned in the available literature.

Future Research Directions and Emerging Opportunities for 1 Methoxy 4 4 Methylphenyl Phthalazine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of phthalazine (B143731) derivatives has traditionally relied on classical condensation reactions. longdom.org However, the future of synthesizing 1-methoxy-4-(4-methylphenyl)phthalazine lies in the development of more efficient and environmentally benign methods.

Sustainable Synthetic Approaches: Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov Future research could focus on adapting microwave-assisted organic synthesis (MAOS) for the construction of the this compound core. This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. sci-hub.se Another promising area is the exploration of solvent-free reaction conditions, potentially utilizing mechanochemistry or solid-supported catalysts to minimize environmental impact.

Catalytic C-H and C-N Bond Formations: Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, offer precise and atom-economical ways to construct the phthalazine framework and introduce the methoxy (B1213986) and tolyl substituents. Investigating palladium, copper, or iron-catalyzed reactions could lead to more direct and modular synthetic routes, avoiding harsh reagents and protecting group manipulations.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound. |

| Solvent-Free Reactions | Minimized waste, lower environmental impact, potential for scalability. | Development of solid-state or mechanochemical methods for the key bond-forming steps. |

| Catalytic Cross-Coupling | High efficiency, modularity, functional group tolerance. | Exploration of various catalysts and reaction conditions for the precise introduction of the methoxy and tolyl groups. |

Investigation of Unexplored Reactivity Patterns and Functionalizations

The reactivity of the this compound core is ripe for exploration. The electronic nature of the substituents—the electron-donating methoxy group and the tolyl group—is expected to influence the reactivity of the phthalazine ring system in unique ways. osf.io

Functionalization of the Phthalazine Core: Future studies could investigate the selective functionalization of the phthalazine ring at its available positions. Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups, with the existing substituents directing the regioselectivity. Furthermore, transition-metal-catalyzed C-H functionalization could enable the direct introduction of a wide range of substituents, providing access to a library of novel derivatives with tailored properties.

Reactions at the Methoxy Group: The methoxy group itself can be a handle for further transformations. Ether cleavage reactions could yield the corresponding phthalazinone, which can then be subjected to a variety of N-alkylation or N-arylation reactions to introduce diverse functionalities. longdom.org

Influence of Substituents on Reactivity: A systematic study of how the methoxy and tolyl groups influence the kinetics and thermodynamics of various reactions would be highly valuable. This could involve comparing the reactivity of this compound with other substituted phthalazines to build a comprehensive structure-activity relationship. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Material Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, advanced computational modeling can accelerate the discovery of its potential applications.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. These calculations can provide insights into its reactivity, stability, and potential for use in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials. capes.gov.br This is particularly relevant for predicting its behavior in solution or within a solid-state matrix, which is crucial for designing new materials.

Predictive Modeling for Material Properties: By combining quantum mechanical calculations with machine learning algorithms, it may be possible to develop predictive models for key properties such as solubility, thermal stability, and photophysical characteristics. This would allow for the in silico screening of virtual derivatives of this compound for specific applications.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices. | Design of organic electronic materials. |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions. | Understanding self-assembly and crystal packing. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Guiding the design of new therapeutic agents. |

Development of Hybrid Materials Incorporating the Phthalazine Core for Enhanced Performance

The unique structural and electronic properties of the phthalazine core make it an attractive building block for hybrid materials. mdpi.com

Polymer-Phthalazine Composites: Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability, flame retardancy, or optical properties. The phthalazine unit could be either physically blended with the polymer or chemically incorporated as a monomer or a pendant group.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the phthalazine ring are excellent coordination sites for metal ions. This suggests that this compound could be used as an organic linker for the synthesis of novel MOFs. mdpi.com These materials could have applications in gas storage, catalysis, and sensing.

Hybrid Nanomaterials: Covalent attachment of this compound to the surface of nanoparticles (e.g., gold, silica, or quantum dots) could create hybrid nanomaterials with tailored functionalities. mdpi.com For example, such materials could be designed for targeted drug delivery or as components in advanced sensors.

Integration into Functional Supramolecular Architectures for Advanced Technologies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to the construction of complex functional systems. ru.nl The planar and aromatic nature of the phthalazine core, along with the potential for hydrogen bonding and π-π stacking, makes this compound an excellent candidate for use in supramolecular architectures. researchgate.net

Self-Assembled Monolayers (SAMs): By introducing appropriate functional groups, derivatives of this compound could be designed to form self-assembled monolayers on various surfaces. These ordered molecular films could find applications in molecular electronics, surface modification, and biosensing.

Liquid Crystals: The rigid, anisotropic shape of the molecule suggests that it could be a component of liquid crystalline materials. By carefully designing the molecular structure, it may be possible to create new thermotropic or lyotropic liquid crystals with interesting phase behavior and optical properties.

Supramolecular Gels: The ability of phthalazine derivatives to engage in intermolecular interactions could be harnessed to create low-molecular-weight organogelators. These materials form fibrous networks that can immobilize solvents, and they have potential applications in areas such as drug delivery, environmental remediation, and catalysis.

Q & A

Q. What are the established synthetic routes for 1-methoxy-4-(4-methylphenyl)phthalazine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-methylphenyl)phthalazin-1(2H)-one with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). For chlorinated intermediates, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mixtures are used to introduce reactive sites . Optimization includes:

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure. IC₅₀ values are compared to doxorubicin .

- Antioxidant potential : DPPH radical scavenging assay at 0.1–100 µM concentrations. Hydrazine derivatives often show enhanced activity due to redox-active NH–NH groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure refinement?

Methodological Answer:

- Use SHELXL’s PART and ISOR commands to model disorder, applying occupancy refinement for alternative conformers .

- Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π contacts contributing >15% to surface area) .

- Cross-check with PLATON’s ADDSYM to detect missed symmetry elements, reducing R-factor discrepancies below 0.05 .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:

- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects.